molecular formula C5H7FIN3 B2914020 1-(2-Fluoroethyl)-4-iodopyrazol-3-amine CAS No. 1443279-57-9

1-(2-Fluoroethyl)-4-iodopyrazol-3-amine

Cat. No. B2914020
CAS RN: 1443279-57-9
M. Wt: 255.035
InChI Key: IPNSRZUFGSEKOF-UHFFFAOYSA-N
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Description

“1-(2-Fluoroethyl)-4-iodopyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The pyrazole ring is substituted with an iodine atom at the 4-position, a fluoroethyl group at the 1-position, and an amine group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring with two nitrogen atoms. The fluoroethyl, iodine, and amine substituents would contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the iodine, fluoroethyl, and amine groups in this compound would likely influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(2-fluoroethyl)-4-iodopyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FIN3/c6-1-2-10-3-4(7)5(8)9-10/h3H,1-2H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNSRZUFGSEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-4-iodo-1H-pyrazol-3-amine

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